rac-2-Despiperidyl-2-amino Repaglinide-d5
Description
rac-2-Despiperidyl-2-amino Repaglinide-d5 is a deuterated analog of the impurity/metabolite rac-2-Despiperidyl-2-amino Repaglinide (CAS: 874908-11-9), which is associated with the antidiabetic drug Repaglinide (CAS: 135062-02-1). The parent compound, Repaglinide, is a meglitinide-class drug used to regulate blood glucose levels by stimulating insulin secretion . The deuterated form (-d5) incorporates five deuterium atoms, typically replacing hydrogen in specific positions (e.g., ethoxy groups), enhancing its utility as a stable isotope-labeled internal standard for analytical quantification in pharmacokinetic or metabolic studies .
Structure
2D Structure
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/i1D3,4D2 |
InChI Key |
OSCVKZCOJUTUFD-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Rac)-2-despiperidyl-2-amino Repaglinide-d5 involves the incorporation of deuterium atoms into the Repaglinide molecule. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction:
Reaction Conditions: The reaction is carried out under controlled conditions using deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD).
Industrial Production: Industrial production methods involve large-scale deuterium exchange reactions using specialized equipment to ensure high purity and yield of the deuterated product.
Chemical Reactions Analysis
Chemical Reactions
The compound undergoes reactions typical of amine-containing molecules and carbonyl derivatives.
Acylation
-
Mechanism : Reaction with acylating agents (e.g., acyl chlorides, anhydrides).
-
Outcome : Formation of amide derivatives.
-
Conditions : Controlled pH and temperature to prevent side reactions.
Alkylation (Nucleophilic Substitution)
-
Mechanism : Substitution reactions with alkylating agents (e.g., alkyl halides).
-
Outcome : Generation of alkylated derivatives.
-
Conditions : Basic environment to activate the amine group.
Oxidation
-
Mechanism : Oxidation of the amino group or adjacent carbonyl groups.
-
Outcome : Formation of imine or carbonyl derivatives.
-
Conditions : Use of oxidizing agents (e.g., KMnO₄, H₂O₂).
Hydrolysis
-
Mechanism : Cleavage of amide or ester bonds in the presence of acids/bases.
-
Outcome : Generation of carboxylic acids or amines.
-
Conditions : Acidic or basic aqueous solutions.
Reaction Conditions and Mechanisms
| Reaction Type | Reagents/Conditions | Key Products | Functional Groups Involved |
|---|---|---|---|
| Acylation | Acyl chlorides, pH 6–8 | Amide derivatives | Amino group |
| Alkylation | Alkyl halides, basic conditions | Alkylated derivatives | Amino group |
| Oxidation | KMnO₄, H₂O₂, acidic pH | Carbonyl derivatives | Amino/carbonyl groups |
| Hydrolysis | HCl/H₂SO₄ (acidic) or NaOH (basic) | Carboxylic acids/amines | Amide/ester bonds |
Analytical Methods
Scientific Research Applications
(Rac)-2-despiperidyl-2-amino Repaglinide-d5 has a wide range of scientific research applications, including:
Mechanism of Action
(Rac)-2-despiperidyl-2-amino Repaglinide-d5 exerts its effects by mimicking the action of Repaglinide. The mechanism involves:
Insulin Secretion: The compound enhances insulin secretion by blocking ATP-dependent potassium channels (KATP channels) in pancreatic β-cells.
Molecular Targets: The primary molecular target is the sulfonylurea receptor (SUR1) associated with KATP channels.
Pathways Involved: The inhibition of KATP channels leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions, which triggers insulin release.
Comparison with Similar Compounds
Research Findings and Significance
Impurity Control: Regulatory guidelines (e.g., USP, ICH) mandate strict limits (<0.1% w/w) for impurities like rac-2-Despiperidyl-2-amino Repaglinide to ensure drug safety. Deuterated analogs enable accurate detection at trace levels .
Metabolic Insights: Studies using deuterated standards reveal that rac-2-Despiperidyl-2-amino Repaglinide is a primary oxidative metabolite, contributing to Repaglinide’s short half-life (~1 hour) .
Synthetic Challenges : The preparation of deuterated impurities requires specialized reagents (e.g., methylamine-d5DCl, CAS: 14779-55-6) to ensure isotopic purity (>99 atom% D) .
Q & A
Basic Research Questions
Q. What are the validated analytical techniques for determining the structural integrity of rac-2-Despiperidyl-2-amino Repaglinide-d5 in preclinical studies?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural features. Ensure deuterium incorporation is ≥98% via isotopic abundance analysis. Cross-validate results with chromatographic methods (e.g., HPLC-UV) to assess purity and stability under varying conditions (e.g., pH, temperature) . Follow NIH guidelines for reporting experimental conditions, including instrument calibration protocols and sample preparation details .
Q. How should researchers design experiments to assess the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer : Use pooled human liver microsomes (HLM) incubated with the compound under physiological conditions (37°C, pH 7.4). Quantify parent compound depletion via LC-MS/MS at timed intervals (0, 15, 30, 60 mins). Include control groups with CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Normalize data to protein content and report half-life (t₁/₂) and intrinsic clearance (CLint) using Michaelis-Menten kinetics .
Q. What literature review strategies are recommended to identify gaps in existing pharmacokinetic data for this compound?
- Methodological Answer : Conduct a systematic search across MEDLINE, EMBASE, and Cochrane Library using keywords: "Repaglinide-d5," "deuterated analogs," "pharmacokinetics," and "isotope effects." Limit results to peer-reviewed studies (2010–2025) and exclude non-English sources. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria and assess bias in preclinical trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported plasma protein binding (PPB) values for this compound across studies?
- Methodological Answer : Perform equilibrium dialysis or ultrafiltration under standardized conditions (e.g., 37°C, pH 7.4) with human serum albumin (HSA) and α₁-acid glycoprotein (AGP). Compare results using validated LC-MS/MS assays. Investigate inter-laboratory variability by replicating protocols from conflicting studies and analyzing buffer composition, incubation time, and temperature effects. Use Bland-Altman plots to quantify systematic biases .
Q. What computational approaches are suitable for modeling the isotope effects of deuterium in this compound on CYP450-mediated metabolism?
- Methodological Answer : Employ density functional theory (DFT) to calculate kinetic isotope effects (KIEs) at deuterated positions. Combine molecular dynamics (MD) simulations to assess binding affinities to CYP3A4 and CYP2C8 isoforms. Validate predictions with in vitro metabolite profiling using recombinant enzymes. Report computational parameters (e.g., basis sets, solvation models) to ensure reproducibility .
Q. How should researchers optimize synthetic routes for this compound to improve isotopic purity and scalability?
- Methodological Answer : Use deuterated solvents (e.g., D₂O) and reagents (e.g., NaBD₄) in key reduction steps to minimize proton exchange. Monitor reaction progress via in-situ FTIR to detect intermediate deuteration. Apply Design of Experiments (DoE) to optimize temperature, catalyst loading, and reaction time. Characterize final products using isotopic ratio mass spectrometry (IRMS) and report deviations in deuterium content ≥1% .
Methodological Considerations
- Data Analysis : Use mixed-effects models to account for variability in in vivo pharmacokinetic studies. For example, apply NONMEM for population PK modeling to distinguish between inter-subject and residual variability .
- Reproducibility : Document all experimental parameters (e.g., batch numbers of reagents, equipment calibration dates) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for synthetic chemistry) and ensure animal studies comply with ARRIVE guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
